molecular formula C11H14O B3266916 4-Isopropyl-2-methylbenzaldehyde CAS No. 4395-88-4

4-Isopropyl-2-methylbenzaldehyde

Cat. No.: B3266916
CAS No.: 4395-88-4
M. Wt: 162.23 g/mol
InChI Key: PIVGSZAAEJXIQU-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methylbenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of an isopropyl group and a methyl group attached to a benzene ring, along with an aldehyde functional group. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.

Scientific Research Applications

4-Isopropyl-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its aromatic properties and ability to interact with biological targets.

    Industry: It is used in the production of fragrances, flavors, and dyes due to its aromatic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropyl-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound can be produced via the oxidation of 4-isopropyl-2-methyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 4-isopropyl-2-methylbenzoic acid, using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 4-isopropyl-2-methylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Isopropyl-2-methylbenzoic acid.

    Reduction: 4-Isopropyl-2-methylbenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing biological pathways.

Comparison with Similar Compounds

    4-Isopropylbenzaldehyde: Lacks the methyl group at the 2-position.

    2-Methylbenzaldehyde: Lacks the isopropyl group at the 4-position.

    4-Methylbenzaldehyde: Lacks the isopropyl group at the 4-position.

Uniqueness: 4-Isopropyl-2-methylbenzaldehyde is unique due to the presence of both an isopropyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct physical and chemical properties compared to its similar compounds.

Properties

IUPAC Name

2-methyl-4-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)10-4-5-11(7-12)9(3)6-10/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVGSZAAEJXIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667458
Record name 2-Methyl-4-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4395-88-4
Record name 2-Methyl-4-(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4395-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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